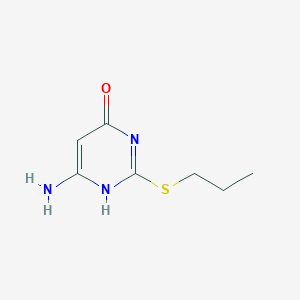![molecular formula C15H14ClN3OS2 B326830 3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B326830.png)
3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring, a thiophene ring, and a chlorophenoxyethyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Méthodes De Préparation
The synthesis of 3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the thiophene ring: This step involves the incorporation of the thiophene moiety into the triazole structure.
Attachment of the chlorophenoxyethyl group: This is done through nucleophilic substitution reactions where the chlorophenoxyethyl group is introduced to the triazole-thiophene core.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxyethyl group or the thiophene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and biological activity.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar compounds include other triazole derivatives and thiophene-containing molecules. Compared to these compounds, 3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is unique due to the presence of the chlorophenoxyethyl group, which may enhance its biological activity and specificity.
Some similar compounds include:
1,2,4-Triazole derivatives: Known for their antifungal and antimicrobial properties.
Thiophene derivatives: Used in organic electronics and as pharmaceutical agents.
This compound’s unique combination of functional groups makes it a valuable subject for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C15H14ClN3OS2 |
|---|---|
Poids moléculaire |
351.9 g/mol |
Nom IUPAC |
3-[2-(2-chlorophenoxy)ethylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C15H14ClN3OS2/c1-19-14(13-7-4-9-21-13)17-18-15(19)22-10-8-20-12-6-3-2-5-11(12)16/h2-7,9H,8,10H2,1H3 |
Clé InChI |
OEOUFFBFFSWZCJ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCCOC2=CC=CC=C2Cl)C3=CC=CS3 |
SMILES canonique |
CN1C(=NN=C1SCCOC2=CC=CC=C2Cl)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-butylsulfanyl-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B326747.png)
![8-methyl-13-propylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B326748.png)
![8-Methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),14-pentaene-13-thione](/img/structure/B326750.png)
![13-chloro-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B326752.png)
![N-{2-(4-chlorophenyl)-1-[(4-methoxyanilino)carbonyl]vinyl}-2-furamide](/img/structure/B326757.png)
![N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B326758.png)

![3-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID](/img/structure/B326761.png)
![N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alanine](/img/structure/B326762.png)

![3-(2,2-dimethyloxan-4-yl)-2-propylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B326765.png)
![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B326770.png)
![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B326771.png)
![11-benzyl-5-propylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B326776.png)
